molecular formula C18H17N3O2S B5628396 3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one

3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B5628396
M. Wt: 339.4 g/mol
InChI Key: ATOUHIXTMPMIBY-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a pyrrolidin-1-ylethyl group, a phenyl group, and a thieno[2,3-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine derivative with a thieno[2,3-d]pyrimidin-4-one precursor under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidin-4-one derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

What sets 3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-16(20-8-4-5-9-20)11-21-12-19-17-14(18(21)23)10-15(24-17)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOUHIXTMPMIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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